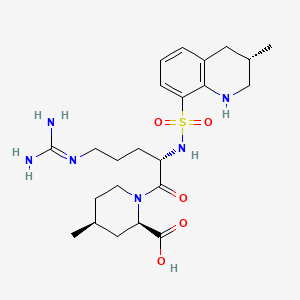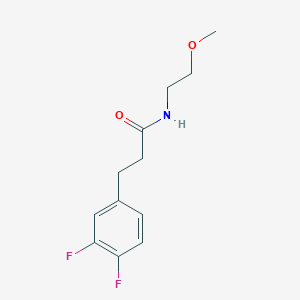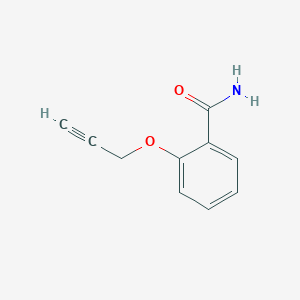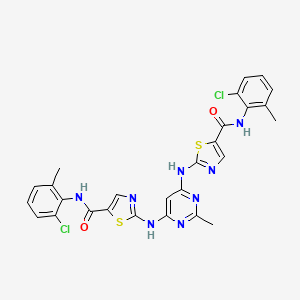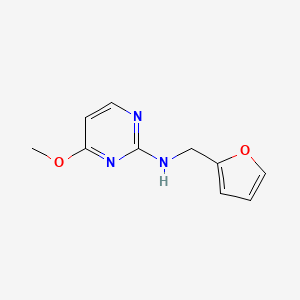![molecular formula C10H10BrFOZn B14892584 2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the allyloxy group and the fluorine atom on the phenyl ring imparts unique reactivity and selectivity to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Allyloxy)methyl]-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(Allyloxy)methyl]-4-fluorophenyl bromide+Zn→2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is monitored using techniques like gas chromatography to ensure complete conversion of the starting material.
化学反応の分析
Types of Reactions
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a leaving group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
Biaryl Compounds: Formed in cross-coupling reactions.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
科学的研究の応用
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions.
作用機序
The mechanism of action of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the oxidative addition and reductive elimination steps.
Organic Substrates: Participate in the transmetalation step to form new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
2-[(Allyloxy)methyl]-4-fluorophenylmagnesium bromide: Another organometallic compound used in similar reactions but with different reactivity due to the presence of magnesium instead of zinc.
2-[(Allyloxy)methyl]-4-fluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different selectivity and reaction conditions.
Uniqueness
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product selectivity compared to its magnesium and boron counterparts.
特性
分子式 |
C10H10BrFOZn |
|---|---|
分子量 |
310.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-3-(prop-2-enoxymethyl)benzene-4-ide |
InChI |
InChI=1S/C10H10FO.BrH.Zn/c1-2-6-12-8-9-4-3-5-10(11)7-9;;/h2-3,5,7H,1,6,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
VUFMHQFPYRFRTC-UHFFFAOYSA-M |
正規SMILES |
C=CCOCC1=[C-]C=CC(=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


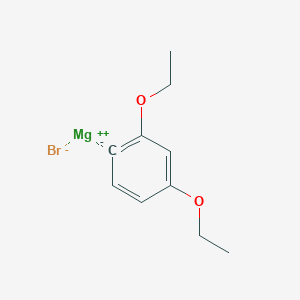


![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)



